N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with cyclohexanone and benzaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
- 4-hydroxy-2-quinolones
- Pyrrolidine derivatives
Uniqueness
N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,23,25) |
InChI Key |
VXDRDAHERDJGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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